molecular formula C9H8BrNO B1288893 5-bromo-3,4-dihydroisoquinolin-1(2H)-one CAS No. 1109230-25-2

5-bromo-3,4-dihydroisoquinolin-1(2H)-one

Cat. No. B1288893
M. Wt: 226.07 g/mol
InChI Key: LYXUIQHDUVHEMZ-UHFFFAOYSA-N
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Description

5-bromo-3,4-dihydroisoquinolin-1(2H)-one is a compound that can be synthesized through various chemical reactions involving isoquinoline derivatives. The compound is characterized by the presence of a bromine atom and a dihydroisoquinolinone core, which is a common structure in many biologically active molecules and pharmaceuticals.

Synthesis Analysis

The synthesis of related isoquinolinone derivatives has been explored through different methods. For instance, a copper-catalyzed aerobic cyclization protocol has been developed for the synthesis of dihydropyrrolo[2,1-a]isoquinolines, which shares a similar structural motif with 5-bromo-3,4-dihydroisoquinolin-1(2H)-one . Additionally, a palladium-catalyzed cross-coupling strategy has been employed for the synthesis of isoquinolin-1(2H)-ones using α-bromo ketones, which could potentially be adapted for the synthesis of the compound . Moreover, a three-step method has been reported for the preparation of N-substituted 3,4-dihydroisoquinolin-1(2H)-ones from 2-bromobenzoate precursors, which might offer insights into the synthesis of 5-bromo-3,4-dihydroisoquinolin-1(2H)-one .

Molecular Structure Analysis

The molecular structure of 5-bromo-3,4-dihydroisoquinolin-1(2H)-one is not directly discussed in the provided papers. However, the structure of similar compounds has been elucidated using techniques such as X-ray crystallography, which confirmed the structure of a dihydrofuran ring cleaved product . Such analytical techniques are essential for confirming the molecular structure of synthesized compounds.

Chemical Reactions Analysis

The chemical reactivity of isoquinoline derivatives can be inferred from the reactions described in the papers. For example, the transformation of an amino group to a bromo derivative has been achieved, which is relevant to the bromination reactions that might be used in the synthesis of 5-bromo-3,4-dihydroisoquinolin-1(2H)-one . Additionally, the formation of bromonium ylides has been proposed as a key intermediate in the synthesis of brominated dihydroisoquinolines .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-bromo-3,4-dihydroisoquinolin-1(2H)-one are not explicitly detailed in the provided papers. However, the properties of similar compounds can be deduced. For instance, the recyclability of a catalyst used in the synthesis of dihydroquinolin-4(1H)-ones suggests that the reaction conditions for synthesizing related compounds can be optimized for sustainability . The overall yield and the conditions required for the synthesis of 5-hydroxy-1(2H)-isoquinolinone provide insights into the potential yields and reaction conditions for the target compound .

Scientific Research Applications

Synthesis Methods

  • A general method for the preparation of diverse N-substituted 3,4-dihydroisoquinolin-1(2H)-one compounds has been demonstrated through a three-step cross-coupling/cyclization/N-deprotection/N-alkylation sequence, offering a versatile approach to synthesize these compounds (Freeman et al., 2023).

Spectroscopic Studies

  • Spectroscopic characteristics (IR, 1H, 13C NMR, and MS) of dihydro-5H-thiazolo[2,3-a]isoquinolinones and tetrahydro-5H-thiazolo[2,3-a]isoquinolines derived from 3,4-dihydroisoquinoline have been presented, providing valuable insights for chemical analysis and identification (Rozwadowska & Sulima, 2001).

Novel Synthesis Approaches

  • A novel synthesis method for substituted 3,4-dihydroisoquinolin-1(2H)-ones has been described, using a chemoselective process that highlights the potential for innovative synthetic routes in pharmaceutical chemistry (Chen et al., 2012).

Chemical Modifications and Applications

  • Research on modifying the chemical structure of 5-bromo-3,4-dihydroisoquinolin-1(2H)-one derivatives has provided insights into their potential applications in medicinal chemistry and drug discovery (Fan et al., 2011).

Structural Analysis

  • The synthesis and crystal structure analysis of various derivatives of 3,4-dihydroisoquinolin-1(2H)-ones have been conducted, offering a deeper understanding of their molecular geometry and potential reactivity (Nikiforova et al., 2019).

Pharmacological Potential

  • The chemical modification of 5-bromo-3,4-dihydroisoquinolin-1(2H)-one has been explored for its potential in pharmacological applications, indicating its utility in the development of novel therapeutic agents (Lever et al., 2011).

Safety And Hazards

The safety information for 5-Bromo-3,4-dihydroisoquinolin-1(2H)-one indicates that it has some hazards associated with it. The compound has been assigned the GHS07 pictogram, and the hazard statements H302, H315, H319, and H335 . The precautionary statements for this compound are P261 and P305+P351+P338 .

properties

IUPAC Name

5-bromo-3,4-dihydro-2H-isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO/c10-8-3-1-2-7-6(8)4-5-11-9(7)12/h1-3H,4-5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYXUIQHDUVHEMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C1C(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70619067
Record name 5-Bromo-3,4-dihydroisoquinolin-1(2H)-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-3,4-dihydroisoquinolin-1(2H)-one

CAS RN

1109230-25-2
Record name 5-Bromo-3,4-dihydro-1(2H)-isoquinolinone
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-3,4-dihydroisoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70619067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-1,2,3,4-tetrahydroisoquinolin-1-one
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Synthesis routes and methods

Procedure details

1.36 g of methyl[2-(2-bromophenyl)ethyl]carbamate and 5.2 g of phosphoric acid are stirred under an inert atmosphere at a temperature close to 150° C. The reaction mixture is cooled to a temperature close to 20° C., then it is hydrolysed with a mixture of water and ethyl acetate using ultrasound treatment. After decanting, the organic phase is washed with a saturated aqueous solution of sodium hydrogen carbonate, water, a saturated aqueous solution of sodium chloride, then concentrated using a rotary evaporator under reduced pressure (5 kPa). 0.105 g of 5-bromo-3,4-dihydroisoquinolin-1(2H)-one is obtained in the form of an amorphous beige solid.
Quantity
1.36 g
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5.2 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
F Bai, N Wang, Y Bai, X Ma, C Gu, B Dai… - The Journal of Organic …, 2023 - ACS Publications
This report describes a mild electrochemical α-oxygenation of a wide range of linear and cyclic benzamides mediated by N-hydroxyphthalimide (NHPI) in an undivided cell using O 2 as …
Number of citations: 1 pubs.acs.org

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